2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

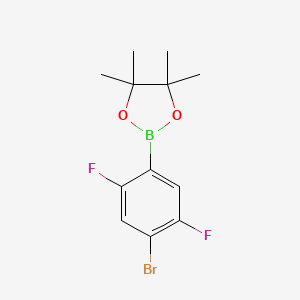

This compound is a boronic ester featuring a phenyl ring substituted with bromine (Br) at position 4 and fluorine (F) at positions 2 and 4. The dioxaborolane backbone (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and solubility in organic solvents, making it suitable for cross-coupling reactions like Suzuki-Miyaura . Its structure is distinct due to the combination of bromine and fluorine substituents, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-(4-bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPXMGSPEANYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : CHBBrFO

- Molecular Weight : 318.95 g/mol

- CAS Number : 1799485-20-3

- Purity : Typically >95% in research applications

Biological Activity

The biological activity of this compound has been primarily studied in the context of its interaction with cellular pathways and potential therapeutic applications.

Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression. Specifically:

- Inhibition of ERK Pathway : This compound may inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival. The ERK pathway is often dysregulated in various cancers .

Anticancer Activity

Studies have demonstrated that derivatives of dioxaborolane compounds exhibit significant anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell growth. For instance, compounds targeting the ERK pathway have been noted to reduce viability in melanoma and colorectal cancer cells .

Case Studies

- Study on Tumor Growth Inhibition :

- A study involving mice models treated with related dioxaborolane derivatives showed a marked reduction in tumor size compared to control groups. The treatment led to decreased levels of phosphorylated ERK in tumor tissues.

- Combination Therapy :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 318.95 g/mol |

| CAS Number | 1799485-20-3 |

| Purity | >95% |

| Anticancer Activity | Yes |

| Target Pathway | ERK |

| Study Type | Findings |

|---|---|

| In Vitro Cell Line Study | Induced apoptosis in cancer cells |

| Animal Model Study | Reduced tumor size |

| Combination Therapy | Enhanced efficacy with reduced side effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The following compounds differ in halogen type, substitution patterns, or additional functional groups:

Table 1: Substituent Comparison

Preparation Methods

Direct Esterification of 4-Bromo-2,5-difluorophenylboronic Acid with Pinacol

Procedure:

A suspension of the commercially available 4-bromo-2,5-difluorophenylboronic acid in an organic solvent such as acetonitrile is stirred at room temperature. Pinacol is then added, and the mixture is stirred for approximately 1.5 hours until a clear solution forms. The solvent is removed under reduced pressure at 30–35°C to yield the boronic ester as a light yellow solid.-

- Solvent: Acetonitrile

- Temperature: Room temperature (~20°C)

- Time: 1.5 hours

- Molar ratio: Approximately equimolar amounts of boronic acid and pinacol

Yield: Up to 99.7% reported for analogous compounds (e.g., 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) indicating high efficiency of the method.

Characterization:

The product can be characterized by proton NMR showing aromatic protons and the characteristic singlet for the pinacol methyl groups.

Catalyzed Synthesis Using Boronic Acids and Pinacol

Catalyst Use:

Some syntheses involve catalysts to facilitate the esterification, although pinacol ester formation often proceeds efficiently without catalysts under mild conditions.Example:

Boronic acid pinacol esters are commonly prepared by reacting the boronic acid with pinacol in the presence of mild catalysts or under solvent-free conditions to improve yield and purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Bromo-2,5-difluorophenylboronic acid + Pinacol | Acetonitrile, RT, 1.5 h | ~99.7% | Simple esterification, high purity |

| 2 | Boronic acid + Pinacol + Catalyst (optional) | Solvent or solvent-free, mild heating | High | Catalyzed for difficult substrates |

| 3 | Dichloromethylboronic acid + Pinacol | Multi-step synthesis | Variable | Used for related dioxaborolane compounds |

Research Findings and Applications

The prepared boronic acid pinacol ester derivatives, including this compound, are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for building complex molecules in pharmaceuticals and materials science.

Studies emphasize the stability of the pinacol ester form, which facilitates storage and handling compared to free boronic acids.

The high yield and mild conditions of the esterification make this method practical for scale-up and industrial applications.

Summary Table of Key Data

| Parameter | Data/Value |

|---|---|

| Molecular Formula | C12H14BBrF2O2 |

| Molecular Weight | 318.95 g/mol |

| CAS Number | 2264017-64-1 |

| Typical Solvent | Acetonitrile |

| Reaction Temperature | Room temperature (~20°C) |

| Reaction Time | 1.5 hours |

| Yield | Up to 99.7% (for analogous compounds) |

| Key Reagents | 4-Bromo-2,5-difluorophenylboronic acid, Pinacol |

| Characterization Techniques | ^1H NMR, ^13C NMR, Mass Spectrometry |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura-type cross-coupling or direct borylation of halogenated precursors. A common approach involves using pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂) with transition metal catalysts. For example, UiO-Co (a cobalt-based metal-organic framework catalyst) has been employed to achieve 83% yield in analogous dioxaborolane syntheses under mild conditions (room temperature, 0.2 mol% catalyst loading) . Key variables include solvent choice (e.g., acetonitrile for reflux conditions ), base (K₂CO₃ for deprotonation ), and reaction time. Contradictions in reported yields (e.g., 37–85% in similar reactions ) may arise from catalyst degradation, moisture sensitivity, or competing side reactions like protodeboronation.

Q. How is this compound characterized, and what challenges arise in interpreting its NMR data?

Methodological Answer: Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F), HRMS, and IR. For ¹¹B NMR, a signal near δ 30–35 ppm confirms the dioxaborolane structure . Challenges include:

- Quadrupolar relaxation : Boron-adjacent carbons (e.g., C-B in dioxaborolane) may not appear in ¹³C NMR due to quadrupolar broadening .

- Fluorine coupling : ¹⁹F NMR reveals substituent effects (e.g., para- vs. ortho-fluorine shifts ).

- Dynamic effects : Rotameric equilibria in liquid-state NMR can split signals, requiring low-temperature or solid-state NMR for resolution.

Advanced Research Questions

Q. How do substituents (Br, F) on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while fluorine modulates electronic and steric effects:

- Electron-withdrawing fluorine enhances electrophilicity at the boron center, accelerating transmetallation but increasing sensitivity to hydrolysis .

- Steric hindrance : 2,5-Difluorination may restrict access to the boron atom, requiring bulky ligands (e.g., SPhos) or elevated temperatures to achieve coupling .

Contradictory reports on reactivity (e.g., sluggish vs. efficient coupling ) can be resolved by adjusting Pd catalyst loading (1–5 mol%) or using additives like CsF to stabilize boron intermediates.

Q. What catalytic systems optimize this compound’s use in drug discovery, particularly for boron-containing therapeutics?

Methodological Answer: In drug synthesis, the compound acts as a boronic ester intermediate. Key applications include:

- Glycolysis inhibition : Derivatives have been used to synthesize prostate cancer inhibitors via nucleophilic substitution (e.g., K₂CO₃ in MeCN at reflux, 40–55% yield ).

- Pro-drug activation : Enzymatic cleavage of the dioxaborolane moiety in hypoxic tumor environments enables targeted drug release.

Challenges include balancing hydrolytic stability (for shelf life) and reactivity (for in vivo activation). Catalytic systems like NaOt-Bu/pinacolborane (for ketone reductions ) or photoredox catalysts (for sp³ C–B bond formation ) are under investigation.

Q. How do researchers resolve contradictions in reported spectroscopic data for structurally similar dioxaborolanes?

Methodological Answer: Discrepancies in NMR or MS data often stem from:

- Isomeric mixtures : For example, ortho/para-fluorine isomers may co-elute in chromatography, leading to split signals .

- Solvent effects : Polar solvents (DMSO-d₆) vs. nonpolar (CDCl₃) alter chemical shifts and coupling constants.

- Impurity profiles : Trace halides (Br⁻) or pinacol byproducts can distort HRMS readings.

To address these, researchers use orthogonal techniques: - X-ray crystallography for unambiguous structural assignment (e.g., C–H⋯H interactions in dihydrofurans ).

- DFT calculations to predict and assign ¹¹B NMR shifts within ±2 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.